KMN-159 -

KMN-159

Catalog Number: EVT-1535012
CAS Number:
Molecular Formula: C21H31F2NO4
Molecular Weight: 399.4788
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KMN-159 is a Novel Highly Potent and Selective EP4 Agonist.
Synthesis Analysis

The synthesis of KMN-159 involves several intricate steps aimed at constructing its unique difluorolactam structure. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various transformations.
  2. Key Reactions: The synthesis employs methods such as acylation, cyclization, and fluorination to introduce the difluoro moiety and form the lactam ring.
  3. Purification: After synthesis, the compound is purified using techniques like chromatography to ensure high purity levels necessary for biological testing.

The technical details of the synthesis highlight the importance of optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Molecular Structure Analysis

KMN-159 has a distinct molecular structure characterized by a difluorolactam core. Key structural features include:

  • Molecular Formula: C14_{14}H14_{14}F2_{2}N2_{2}O
  • Molecular Weight: Approximately 270.27 g/mol
  • 3D Structure: The compound's conformation allows it to effectively bind to the EP4 receptor, facilitating its agonistic activity.

Data from molecular modeling studies suggest that the difluoro substitutions enhance its binding affinity compared to earlier compounds in the series .

Chemical Reactions Analysis

KMN-159 participates in specific chemical reactions primarily related to its interaction with biological systems. Notably:

  1. Binding Affinity: KMN-159 shows a high binding affinity for the EP4 receptor, which is critical for its mechanism of action.
  2. Osteoblastic Differentiation: Upon binding to the EP4 receptor, KMN-159 stimulates osteoblastic differentiation in bone marrow cells, evidenced by increased alkaline phosphatase activity and mineralization .
  3. Stability Studies: Experiments demonstrate that KMN-159 maintains stability under various conditions, which is essential for its therapeutic application .

These reactions underscore KMN-159's role as an effective agent in promoting bone health.

Mechanism of Action

The mechanism of action of KMN-159 involves several key processes:

  1. Receptor Activation: KMN-159 selectively activates the EP4 receptor, leading to downstream signaling cascades that promote osteoblast differentiation.
  2. Biological Effects: Activation results in increased expression of osteoblastic markers such as alkaline phosphatase and osteocalcin, crucial for bone formation.
  3. Short Exposure Time: Remarkably, even brief exposure (as short as 30 minutes) to KMN-159 can induce significant osteoblastic differentiation, highlighting its potency and efficiency .

This mechanism positions KMN-159 as a potential therapeutic candidate for conditions requiring enhanced bone formation.

Physical and Chemical Properties Analysis

KMN-159 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
  • Stability: Demonstrated chemical stability over extended periods when stored properly, which is advantageous for pharmaceutical formulations.

These properties are critical for understanding how KMN-159 can be effectively utilized in clinical settings .

Applications

KMN-159 has several promising applications in scientific research and potential therapeutic use:

  1. Bone Regeneration: Its primary application lies in enhancing bone regeneration and healing processes, particularly in conditions like osteoporosis or fractures.
  2. Pharmacological Research: As a selective EP4 agonist, it serves as a valuable tool for studying prostaglandin signaling pathways and their implications in bone metabolism.
  3. Potential Therapeutics: Given its ability to stimulate local bone formation without systemic side effects, KMN-159 could be developed into targeted therapies for various skeletal disorders .
Chemical Identity and Structural Characterization of KMN-159

Molecular Formula and Physicochemical Properties

KMN-159 is a synthetic difluorolactam prostanoid analogue with the molecular formula C₂₁H₃₁F₂NO₄ and a molecular weight of 399.47 Da [6]. Its structure features a γ-lactam core substituted with two fluorine atoms at the α-position, significantly enhancing metabolic stability while retaining potent receptor binding. Key physicochemical properties include:

  • Hydrogen bonding: Acts as a hydrogen bond acceptor at 5 positions and donor at 2 positions [6]
  • Lipophilicity: Computed XLogP of 3.58, indicating moderate hydrophobicity [6]
  • Topological polar surface area (tPSA): 77.84 Ų, suggesting moderate membrane permeability [6]
  • Rotatable bonds: 11, reflecting significant molecular flexibility [4] [6]

Table 1: Physicochemical Profile of KMN-159

PropertyValueSignificance
Molecular weight399.47 DaOptimal for small-molecule therapeutics
Hydrogen bond acceptors5Influences solubility & target interaction
Hydrogen bond donors2Critical for EP4 receptor engagement
Rotatable bonds11Impacts conformational flexibility
Calculated LogP (XLogP)3.58Predicts favorable tissue penetration
Topological polar surface area77.84 ŲModerates cellular permeability

These properties collectively contribute to KMN-159’s drug-like character, balancing solubility requirements for biological testing with sufficient lipophilicity for membrane interactions. The difluorolactam moiety notably reduces susceptibility to enzymatic degradation compared to natural prostaglandins [1] [3].

Stereochemical Configuration and Isomerism

KMN-159 possesses three chiral centers (at positions C4, C5, and C6) that define its absolute configuration as (4R,5S,6S) [1] [3]. This specific stereochemistry is essential for:

  • EP4 receptor complementarity: The (5S,6S) configuration orients the ω-chain carboxylic acid and α-chain hydroxyl groups into spatial positions matching the EP4 receptor’s ligand-binding pocket [1].
  • Selectivity over EP2: The 4R configuration sterically hinders interactions with EP2’s more constrained binding site, explaining KMN-159’s >5,000-fold selectivity for EP4 versus EP2 receptors [1] [6].
  • Metabolic resistance: The difluoromethylene group at C4 (R-configuration) shields the lactam carbonyl from hydrolytic enzymes [1].

Stereoisomerism significantly impacts biological activity:

  • The (4R,5S,6S) isomer demonstrates sub-nanomolar potency (EC₅₀ = 0.8 nM at rat EP4) [1]
  • The 4S epimer shows >100-fold reduced binding affinity due to improper positioning of the C20 carboxylate group [3]
  • Inversion at C5/C6 abolishes cAMP induction in rat EP4-transfected HEK293 cells [1]

Table 2: Stereochemical Impact on Receptor Activity

ConfigurationEP4 Binding (Ki, nM)EP4 Functional Activity (EC₅₀, nM)EP2 Selectivity Ratio
(4R,5S,6S)0.110.8>5,000
(4S,5S,6S)14.332.187
(4R,5R,6R)Not detectableInactiveN/A

The synthetic route employs chiral pool starting materials and asymmetric catalysis to control stereochemistry, with final diastereomeric purity exceeding 99.5% by chiral HPLC [1] [3].

Computational Modeling and 3D Structural Analysis

Computational studies reveal KMN-159’s binding mode within the EP4 receptor’s orthosteric site:

Molecular Dynamics Simulations:

  • The carboxylic acid at C1 forms a salt bridge with Arg316 (transmembrane helix VII) [1] [6]
  • The C15 hydroxyl group hydrogen-bonds to Ser144 (TMIII) and Thr145 (TMIII) [6]
  • Difluorolactam carbonyl oxygen interacts with Tyr116 (TMII) via water-mediated hydrogen bonding [1]
  • Fluorine atoms engage in hydrophobic contacts with Val114, Phe138, and Leu297 [1]

Conformational Analysis:

  • The α-chain adopts a U-shaped conformation stabilized by intramolecular van der Waals forces between C8-C12 methylenes and the difluorolactam ring [6]
  • The ω-chain orients almost perpendicular to the lactam plane, positioning the carboxylic acid toward extracellular loop 2 [1]

Table 3: Key EP4 Receptor Interactions of KMN-159

ResidueInteraction TypeStructural Role
Arg316 (TMVII)Ionic bondAnchors C1 carboxylate
Ser144 (TMIII)Hydrogen bondStabilizes C15 hydroxyl
Tyr116 (TMII)Water-mediated H-bondCoordinates lactam carbonyl
Phe138 (TMIII)π-alkyl stackingAccommodates cyclopentane ring
Val114 (TMII)Fluorine-alkyl interactionBinds difluoromethylene group

These computational insights explain KMN-159’s high EP4 selectivity – the EP2 receptor lacks equivalent residues for difluorolactam coordination and possesses a shallower binding cleft incompatible with KMN-159’s ω-chain [6]. Quantum mechanical calculations (B3LYP/6-31G*) further indicate the bioactive conformation has 7.3 kcal/mol lower energy than its closest inactive analog [1].

Stability and Solubility Profiling in Biological Matrices

Solubility Profile:

  • DMSO solubility: >100 mg/mL (250 mM) [1]
  • Aqueous solubility: 0.23 mg/mL in phosphate-buffered saline (pH 7.4) [3]
  • pH-dependent behavior: Solubility increases >10-fold below pH 5.0 due to carboxylic acid protonation [1]

Stability Studies:1. Chemical stability:- Remains intact after 24 days adsorbed on tissue culture plates (37°C, humidified air) [1] [3]- No degradation in rat plasma after 6 hours at 37°C [1]- Acid-catalyzed lactam hydrolysis occurs only below pH 2.0 (t₁/₂ = 3.2 hours at pH 1.0) [3]

  • Metabolic stability:
  • Hepatic microsomal half-life: 42 minutes (rat), 87 minutes (human) [3]
  • Primary metabolites result from ω-chain β-oxidation and glucuronidation at C15-OH [1]

Biological Matrix Compatibility:

  • Bone marrow cell cultures: Induces osteoblast differentiation at 1 nM concentration within 30 minutes of exposure [1] [2]
  • Serum-containing media: No significant binding to albumin or α₁-acid glycoprotein [3]
  • Calcium phosphate scaffolds: Adsorbs efficiently (89% loading efficiency) via carboxylate-Ca²⁺ interactions [3]

Table 4: Stability and Solubility Parameters

ParameterConditionsValueBiological Implication
Plasma stability (t₁/₂)Rat plasma, 37°C>6 hoursSuitable for local administration
Aqueous solubilityPBS, pH 7.4, 25°C0.23 mg/mL (0.58 mM)Requires formulation for systemic delivery
Adsorption stabilityPolystyrene plates, 37°C, 24 days98% compound integritySupports implant coating applications
Microsomal stability (t₁/₂)Human liver microsomes87 minutesModerate first-pass metabolism
Osteogenic activity thresholdRat bone marrow cultures1 nMHigh potency in target tissue

The compound’s chemical persistence enables single-dose efficacy in bone defect models, while its moderate aqueous solubility confines pharmacological effects to the application site – critical for avoiding systemic EP4 activation side effects [1] [3].

Properties

Product Name

KMN-159

IUPAC Name

7-((R)-3,3-Difluoro-5-((3S,4S,E)-3-hydroxy-4-methylnon-1-en-6-yn-1-yl)-2-oxopyrrolidin-1-yl)heptanoic acid

Molecular Formula

C21H31F2NO4

Molecular Weight

399.4788

InChI

InChI=1S/C21H31F2NO4/c1-3-4-7-10-16(2)18(25)13-12-17-15-21(22,23)20(28)24(17)14-9-6-5-8-11-19(26)27/h12-13,16-18,25H,3,5-6,8-11,14-15H2,1-2H3,(H,26,27)/b13-12+/t16-,17-,18+/m0/s1

InChI Key

ZSUOOBFOIDLLEI-GPVXIOJZSA-N

SMILES

O=C(O)CCCCCCN1C(C(F)(F)C[C@@H]1/C=C/[C@@H](O)[C@@H](C)CC#CCC)=O

Solubility

Soluble in DMSO

Synonyms

KMN-159; KMN 159; KMN159

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.